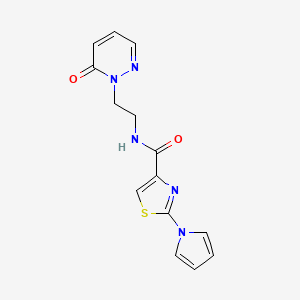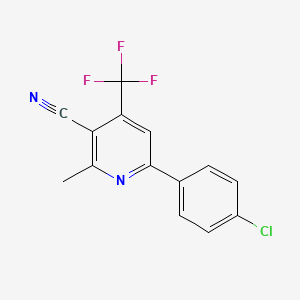
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a carbonitrile group attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a radical trifluoromethylation reaction, which involves the use of trifluoromethylating agents under specific conditions.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridine compounds.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of agrochemicals, materials, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The chlorophenyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Chlorophenyl)-2-(diethylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile: This compound has a diethylamino group instead of a methyl group, which may alter its chemical and biological properties.
6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile:
Uniqueness
The trifluoromethyl group, in particular, is known for enhancing the compound’s stability and lipophilicity, making it valuable in various research and industrial contexts .
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c1-8-11(7-19)12(14(16,17)18)6-13(20-8)9-2-4-10(15)5-3-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDKWQCWYHXIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[3-(dimethylamino)acryloyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2660738.png)
![methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate](/img/structure/B2660741.png)
![3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2660742.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea](/img/structure/B2660745.png)
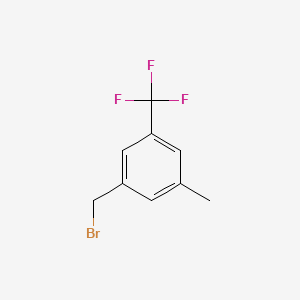
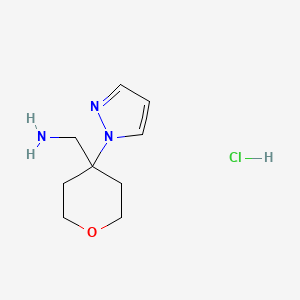

![N-[(5-cyclopropylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B2660755.png)

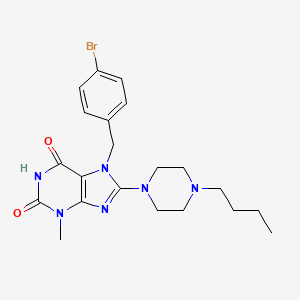
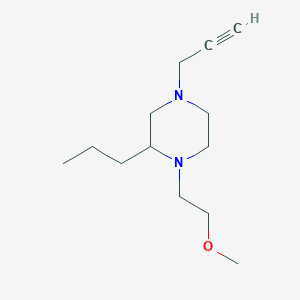
![2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2660760.png)
